

# Spectroscopic Characterization of 2-chloro-N-(3-ethylphenyl)acetamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-chloro-N-(3-ethylphenyl)acetamide

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This technical guide provides a detailed overview of the spectroscopic data for **2-chloro-N-(3-ethylphenyl)acetamide**, a compound of interest in various research and development sectors. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and quality control of this molecule.

## Predicted Spectroscopic Data

The following tables summarize the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **2-chloro-N-(3-ethylphenyl)acetamide**. These predictions are derived from the analysis of similar N-aryl acetamides and chloroacetamides.<sup>[1][2]</sup>

Table 1: Predicted  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ , 400 MHz)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity    | Integration | Assignment                          |
|----------------------------------|-----------------|-------------|-------------------------------------|
| ~ 8.0 - 8.5                      | Singlet (broad) | 1H          | N-H (Amide)                         |
| ~ 7.2 - 7.4                      | Multiplet       | 3H          | Aromatic C-H                        |
| ~ 7.0 - 7.1                      | Multiplet       | 1H          | Aromatic C-H                        |
| ~ 4.2                            | Singlet         | 2H          | Cl-CH <sub>2</sub>                  |
| ~ 2.6                            | Quartet         | 2H          | Ar-CH <sub>2</sub> -CH <sub>3</sub> |
| ~ 1.2                            | Triplet         | 3H          | Ar-CH <sub>2</sub> -CH <sub>3</sub> |

Table 2: Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 100 MHz)

| Chemical Shift ( $\delta$ , ppm) | Assignment                                 |
|----------------------------------|--|
| ~ 164                            | C=O (Amide)                                |
| ~ 145                            | Aromatic C-N                               |
| ~ 138                            | Aromatic C-CH <sub>2</sub> CH <sub>3</sub> |
| ~ 129                            | Aromatic C-H                               |
| ~ 125                            | Aromatic C-H                               |
| ~ 121                            | Aromatic C-H                               |
| ~ 119                            | Aromatic C-H                               |
| ~ 43                             | Cl-CH <sub>2</sub>                         |
| ~ 29                             | Ar-CH <sub>2</sub>                         |
| ~ 15                             | -CH <sub>3</sub>                           |

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                             |
|--------------------------------|---------------|--|
| ~ 3280                         | Strong, Broad | N-H Stretch                            |
| ~ 3050                         | Medium        | Aromatic C-H Stretch                   |
| ~ 2970                         | Medium        | Aliphatic C-H Stretch                  |
| ~ 1670                         | Strong        | C=O Stretch (Amide I)                  |
| ~ 1550                         | Strong        | N-H Bend (Amide II)                    |
| ~ 1440                         | Medium        | C-N Stretch                            |
| ~ 800-900                      | Strong        | Aromatic C-H Bend (meta-disubstituted) |
| ~ 750                          | Strong        | C-Cl Stretch                           |

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### Synthesis of 2-chloro-N-(3-ethylphenyl)acetamide

A general procedure for the synthesis of N-aryl acetamides involves the reaction of an aniline with an acyl chloride.<sup>[1]</sup>

- **Reaction Setup:** Dissolve 3-ethylaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- **Acylation:** Cool the solution in an ice bath. Add chloroacetyl chloride dropwise to the stirred solution. An organic base, such as triethylamine or pyridine, can be added to neutralize the HCl byproduct.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).

- **Work-up:** Once the reaction is complete, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove unreacted aniline, and then with a dilute base solution (e.g., saturated NaHCO<sub>3</sub>) to remove any excess acid.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **2-chloro-N-(3-ethylphenyl)acetamide** in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- **<sup>1</sup>H NMR Acquisition:**
  - Record the <sup>1</sup>H NMR spectrum on a 400 MHz (or higher) spectrometer.
  - Use a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:**
  - Record the <sup>13</sup>C NMR spectrum on the same spectrometer.
  - Use a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

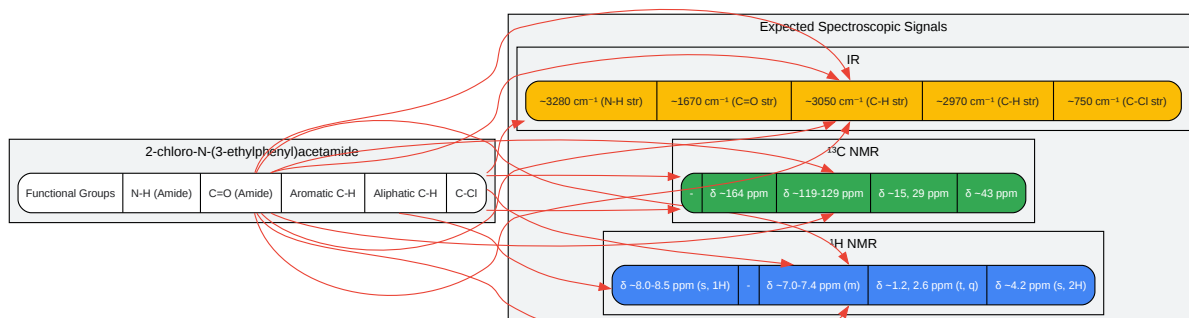
- Acquire a larger number of scans compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ . A relaxation delay (d1) of 1-2 seconds is typically used.[3]

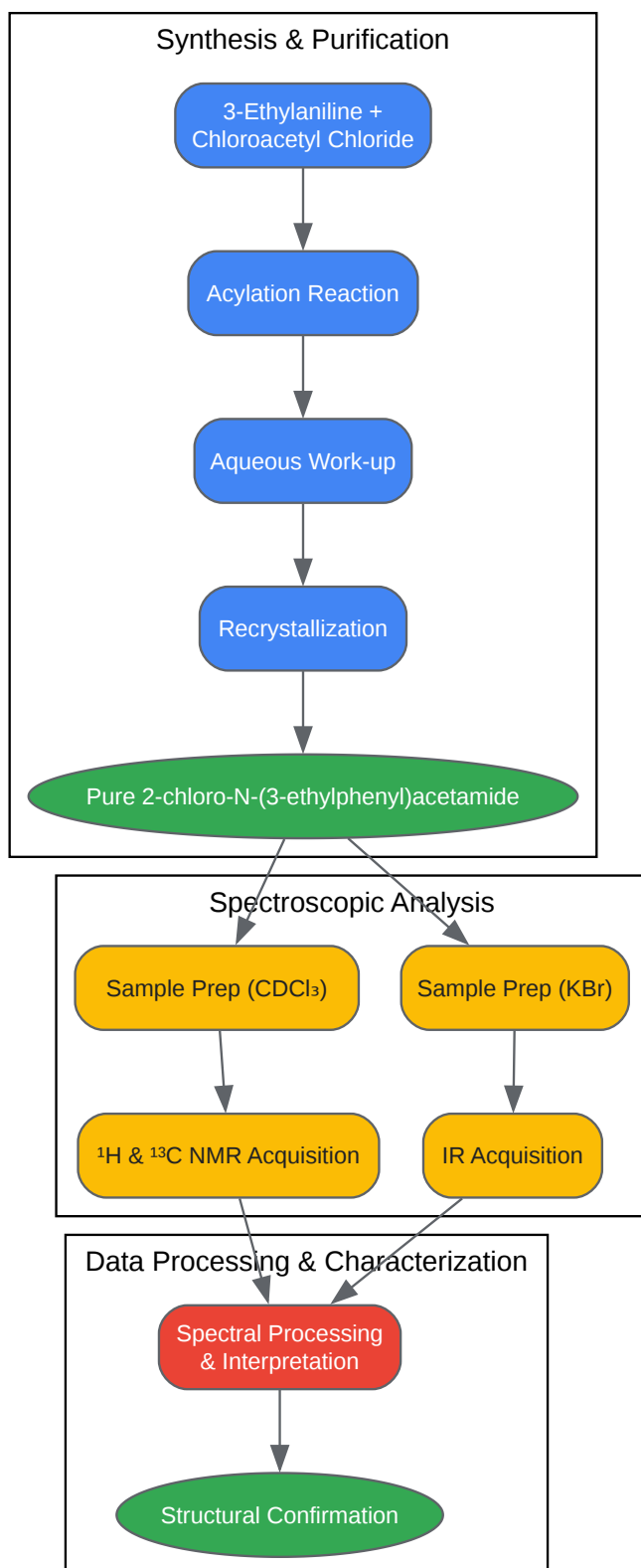
### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet):
  - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- IR Spectrum Acquisition:
  - Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
  - Collect a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - The typical scanning range is from 4000 to 400  $\text{cm}^{-1}$ .

## Visualizations

The following diagrams illustrate the key spectroscopic correlations and a general workflow for the characterization of **2-chloro-N-(3-ethylphenyl)acetamide**.





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